Glyceryl monothioglycolate

Description

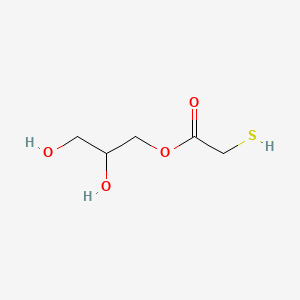

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c6-1-4(7)2-9-5(8)3-10/h4,6-7,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGJSOZYUGJVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC(=O)CS)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873439 | |

| Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid with a mild sulfurous odor; [Lanza Research MSDS] | |

| Record name | Glyceryl monothioglycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30618-84-9, 68148-42-5 | |

| Record name | Glyceryl monothioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030618849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1-thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068148425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptoacetic acid, monoester with propane-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A100Y3J61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Glyceryl Monothioglycolate: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of glyceryl monothioglycolate (GMTG), a compound of significant interest in the cosmetic and pharmaceutical industries.[1][2][3] With full editorial control, this document is structured to offer a comprehensive understanding of the synthesis process, from fundamental principles to practical applications and safety considerations.

Introduction: The Significance of this compound

This compound, the monoester of thioglycolic acid and glycerin, is a key ingredient in various formulations, primarily valued for its potent reducing properties.[1][4] In the cosmetics industry, it is the active ingredient in "acid" permanent wave lotions, offering a gentler alternative to traditional alkaline treatments for altering the disulfide bonds in hair keratin.[2][3][4] Its applications are also being explored in pharmaceutical and drug development contexts, where the controlled reduction of disulfide bonds in proteins is a critical area of research.[1]

This guide will delve into the core chemical principles and practical methodologies for the synthesis of GMTG, providing researchers and drug development professionals with the necessary knowledge to produce and characterize this versatile compound.

The Chemistry of Synthesis: Esterification of Thioglycolic Acid and Glycerol

The synthesis of this compound is fundamentally an esterification reaction between thioglycolic acid and glycerol.[1][3][4] This is a reversible reaction where a carboxylic acid (thioglycolic acid) reacts with an alcohol (glycerol) to form an ester (this compound) and water.[1]

Reaction Mechanism

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1][3] The acid catalyst protonates the carbonyl oxygen of the thioglycolic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

To drive the reaction towards the formation of the desired product, the water produced during the reaction is continuously removed, often through azeotropic distillation.[1][3]

Reaction Kinetics and Thermodynamics

The esterification of thioglycolic acid with glycerol is an equilibrium-limited reaction. The forward reaction is typically exothermic, but the change in entropy is negative, meaning the reaction becomes less favorable at very high temperatures. Therefore, careful control of the reaction temperature is crucial to balance the reaction rate and the equilibrium position.[5] Industrial synthesis is generally conducted between 80–120 °C to prevent the degradation of the sensitive thiol group.[1][3]

The molar ratio of the reactants also plays a significant role. An excess of glycerol can be used to favor the formation of the monoester over di- and tri-esters.[1]

Experimental Protocol: A Step-by-Step Guide to Synthesis

The following protocol outlines a generalized procedure for the laboratory-scale synthesis of this compound. Researchers should note that optimization of specific parameters may be necessary to achieve the desired product specifications.

Materials and Equipment

-

Reactants:

-

Thioglycolic acid (TGA)

-

Glycerol (1,2,3-propanetriol)

-

-

Catalyst:

-

p-Toluenesulfonic acid (p-TSA) or sulfuric acid

-

-

Solvent (for azeotropic distillation):

-

Toluene or xylene

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Synthesis Procedure

-

Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-necked flask is fitted with a reflux condenser (connected to a Dean-Stark trap), a thermometer, and a magnetic stir bar.

-

Charging Reactants: Charge the reaction flask with glycerol and thioglycolic acid. The molar ratio should be optimized based on the desired product composition (e.g., a molar excess of glycerol favors monoester formation).[1]

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 0.5-2% by weight of the reactants).[1]

-

Azeotropic Water Removal: If employing azeotropic distillation, add a suitable solvent like toluene to the reaction mixture.

-

Reaction Execution: Begin stirring and heat the reaction mixture to the desired temperature, typically between 100-120°C.[1] Continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap or by analytical techniques such as titration to determine the remaining acid content.

-

Reaction Quenching and Work-up: Once the reaction is complete (i.e., the theoretical amount of water has been collected or the acid content has stabilized), cool the reaction mixture to room temperature.

-

Purification: The crude product is typically a complex mixture containing mono-, di-, and triesters, as well as unreacted starting materials.[1] Purification can be challenging due to the similar physicochemical properties of the components.[1] Common purification techniques include:

-

Solvent Extraction: To remove the catalyst and any water-soluble impurities.

-

Vacuum Distillation: To separate the desired this compound from unreacted glycerol and higher boiling point esters.

-

Chromatography: Techniques like column chromatography can be employed for higher purity products, although this is less common on an industrial scale.

-

Characterization and Quality Control

Thorough characterization of the synthesized this compound is essential to ensure its purity and suitability for its intended application.

Analytical Techniques

A combination of analytical methods is typically used to assess the quality of the final product:

-

Titration: To determine the percentage of free thioglycolic acid and the total thiol content.

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the different esters (mono-, di-, and tri-) and unreacted starting materials.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups, such as the ester carbonyl (~1735 cm⁻¹) and the S-H stretch (~2550 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and determine the isomeric distribution of the monoester.

Key Quality Parameters

| Parameter | Typical Specification | Analytical Method |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Purity (as this compound) | ≥82.0% | HPLC |

| Free Thioglycolic Acid | ≤2.0% | Titration, HPLC |

| Total Thiol Content | Varies depending on grade | Titration |

Table 1: Key quality parameters for this compound.[2]

Visualizing the Synthesis and Workflow

Chemical Reaction Pathway

Caption: The acid-catalyzed esterification of thioglycolic acid and glycerol.

Experimental and Analytical Workflow

Caption: A typical workflow for the synthesis and analysis of GMTG.

Safety and Handling

Researchers and laboratory personnel must adhere to strict safety protocols when handling the chemicals involved in this synthesis.

-

Thioglycolic Acid: Corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glycerol: Generally considered safe, but good laboratory practices should always be followed.

-

Acid Catalysts (p-TSA, H₂SO₄): Corrosive. Handle with care and appropriate PPE.

-

This compound: Can be a skin sensitizer and allergen.[1][6][7][8] Avoid direct contact with skin and eyes.[9][10]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10] The work area should be well-ventilated, and an emergency eyewash and shower should be readily accessible.[9]

Conclusion and Future Perspectives

The synthesis of this compound via the acid-catalyzed esterification of thioglycolic acid and glycerol is a well-established yet nuanced process.[1][3] While the fundamental chemistry is straightforward, achieving high purity and yield requires careful control over reaction conditions and effective purification strategies. For researchers and professionals in drug development, a thorough understanding of these synthesis parameters is crucial for developing formulations with consistent quality and efficacy.[1]

Future research may focus on the development of more selective and reusable catalysts to improve the efficiency and sustainability of the synthesis process. Additionally, advancements in purification techniques could lead to the production of higher-purity this compound, opening up new possibilities for its application in sensitive pharmaceutical formulations.

References

- 1. This compound | 30618-84-9 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 68148-42-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H10O4S | CID 3034372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dormer.com [dormer.com]

- 8. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]

- 9. biosynth.com [biosynth.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Glyceryl Monothioglycolate for Research

Abstract

Glyceryl monothioglycolate (GMT), a monoester of thioglycolic acid and glycerol, is a molecule of significant interest in cosmetic science and is gaining attention in pharmaceutical research due to its potent reducing capabilities. This technical guide provides a comprehensive exploration of the core physicochemical properties of GMT, offering researchers, scientists, and drug development professionals a detailed understanding of its chemical identity, solubility, stability, and reactivity. The causality behind experimental choices for characterizing these properties is elucidated, and detailed, self-validating protocols are provided. This document aims to serve as an authoritative resource, grounded in scientific literature, to facilitate the effective and safe utilization of this compound in a research and development setting.

Introduction

This compound, with the CAS number 30618-84-9, is an organic compound featuring a glycerol backbone esterified with thioglycolic acid.[1] This structure confers upon it a unique combination of properties, including its role as a thiol-based reducing agent.[2] Historically, GMT has been a cornerstone in the cosmetics industry, particularly in "acid" permanent wave formulations for hair, where it functions by cleaving the disulfide bonds in keratin.[3][4] Its application in this field stems from its gentler nature compared to other thioglycolates, attributed to its lower volatility and reduced irritation potential.

Beyond its established use in cosmetology, the inherent reducing capacity of GMT presents opportunities in drug development and biomedical research. The ability to selectively reduce disulfide bonds is a critical tool in protein chemistry, aiding in the study of protein folding, denaturation, and the activation of certain therapeutic agents. Furthermore, its chelating properties have been noted, suggesting potential applications in mitigating heavy metal toxicity.[5]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe application in any research endeavor. This guide provides an in-depth analysis of these properties, supported by experimental protocols and data, to empower researchers in their investigations.

Chemical and Physical Properties

A foundational understanding of the basic chemical and physical characteristics of this compound is essential for its proper handling, formulation, and analysis.

Chemical Identity

-

Chemical Name: 2,3-dihydroxypropyl 2-sulfanylacetate[6]

-

Synonyms: Glyceryl thioglycolate, Glycerol monomercaptoacetate, Mercaptoacetic acid monoester with 1,2,3-propanetriol[6]

-

CAS Number: 30618-84-9[3]

-

Molecular Formula: C₅H₁₀O₄S[3]

-

Molecular Weight: 166.20 g/mol [6]

Physical Properties

This compound is typically a colorless to pale yellow, clear, oily liquid at room temperature.[3] It possesses a characteristic, faint sulfurous odor. Key physical property data are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow, clear oily liquid | [3] |

| Odor | Faint sulfurous | |

| Density | 1.34 g/cm³ | |

| Boiling Point | 218 °C | |

| Melting Point | -10 °C | |

| Flash Point | 171.4 °C | |

| Refractive Index | 1.524 | |

| pKa | 8.4 (at 20 °C) | [7] |

| logP (o/w) | -0.799 (estimated) | [8] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation in various solvent systems. Its amphiphilic nature, arising from the hydrophilic glycerol backbone and the more lipophilic thioglycolate moiety, results in a broad solubility profile.

Aqueous Solubility

This compound is highly soluble in water.[3][9] This is attributed to the multiple hydroxyl groups of the glycerol backbone, which can readily form hydrogen bonds with water molecules.

Solubility in Organic Solvents

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., ethanol, propylene glycol, isopropanol, water)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or another suitable quantitative method.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solute.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical consideration in its handling, storage, and formulation. The primary degradation pathways are hydrolysis and oxidation.

Hydrolytic Stability

This compound is an ester and is therefore susceptible to hydrolysis, which involves the cleavage of the ester bond to yield glycerol and thioglycolic acid. The rate of this hydrolysis is highly dependent on pH.[10]

-

Acidic Conditions: Under acidic conditions, the ester is relatively stable.[10]

-

Neutral and Alkaline Conditions: As the pH increases, the rate of hydrolysis significantly increases.[10] This is due to the increased concentration of the hydroxide ion, which acts as a nucleophile in the hydrolysis reaction.

While specific kinetic data for the hydrolysis of this compound is not extensively published, the hydrolysis of thioesters, in general, follows a predictable pH-rate profile, with the rate being slowest in the acidic pH range and increasing in the neutral to alkaline range.[2]

Oxidative Stability

The thiol group in this compound is susceptible to oxidation. The primary oxidation product is the corresponding disulfide, formed by the coupling of two molecules of this compound. This process can be accelerated by the presence of oxygen and metal ions.[1]

Storage and Handling

To ensure the stability of this compound, it should be stored in tightly sealed, corrosion-resistant containers in a cool, dry, and well-ventilated area, ideally below 25°C and protected from direct sunlight. It is crucial to avoid contact with strong oxidizing agents, such as peroxides and nitric acid, which can react vigorously with the thiol group.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a molecule and for developing stability-indicating analytical methods.[6]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of HCl (e.g., 0.1 M) and heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Dissolve this compound in a solution of NaOH (e.g., 0.1 M) at room temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a solution of H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Heat a solid sample of this compound at an elevated temperature.

-

Photodegradation: Expose a solution of this compound to UV and visible light.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC-MS method to separate and identify the degradation products.

Caption: Primary degradation pathways of this compound.

Reactivity and Mechanism of Action

The primary reactivity of this compound is centered around its thiol group, which enables it to act as a reducing agent.

Reduction of Disulfide Bonds

This compound is effective at reducing disulfide bonds, a key reaction in its application in hair care products.[3] The thiol group of GMT participates in a thiol-disulfide exchange reaction, cleaving the disulfide bond and forming a mixed disulfide, which is subsequently reduced.[1][11][12] This process ultimately leads to the formation of two free thiol groups from the original disulfide bond.

The efficiency of this reaction is pH-dependent, with the thiolate anion (the deprotonated form of the thiol) being the active nucleophile. Therefore, the reaction is more favorable at a pH above the pKa of the thiol group.

Caption: Simplified reaction scheme for the reduction of keratin disulfide bonds by this compound.

Redox Potential

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quality control, stability testing, and research applications of this compound.

Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of this compound.[13] Reversed-phase HPLC with UV detection is a widely used method. Due to the lack of a strong chromophore in the GMT molecule, pre-column derivatization with a UV-active reagent can be employed to enhance sensitivity and selectivity.[13]

Identification of Degradation Products

For the identification and characterization of degradation products, a combination of HPLC with mass spectrometry (HPLC-MS) is the method of choice.[14][15][16] This powerful technique allows for the separation of the parent compound from its degradation products and provides mass-to-charge ratio information, which is invaluable for structure elucidation.

Safety and Toxicology

This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[6] It is a known skin sensitizer and a common allergen, particularly for hairdressers who are frequently exposed to it.[4][17]

Laboratory Safety

When handling this compound in a laboratory setting, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13][18] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[11] In case of skin or eye contact, the affected area should be rinsed immediately with plenty of water.[13]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, tailored for a scientific audience. By understanding its chemical identity, solubility, stability, reactivity, and analytical methodologies, researchers can confidently and safely incorporate this versatile molecule into their studies. The detailed protocols and compiled data serve as a practical resource for experimental design and execution. As research into the applications of this compound continues to expand, a solid foundation in its fundamental properties will be indispensable for innovation in both cosmetic and pharmaceutical sciences.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. dormer.com [dormer.com]

- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation-reduction properties of glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, technical grade | 30618-84-9 | FG41621 [biosynth.com]

- 10. Buy this compound (EVT-331150) | 30618-84-9 [evitachem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. connectsci.au [connectsci.au]

- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Disulfide Bond Cleavage by Glyceryl Monothioglycolate

Introduction: The Significance of Disulfide Bond Dynamics

In the intricate molecular landscape of biochemistry and drug development, the disulfide bond (–S–S–) serves as a critical covalent linkage, fundamentally dictating the tertiary and quaternary structures of proteins. The stability and function of numerous biological macromolecules, from enzymes to antibodies, are contingent upon the precise architecture conferred by these bonds. Consequently, the ability to control the cleavage and formation of disulfide bridges is a cornerstone of various scientific endeavors, including protein characterization, drug delivery systems, and cosmetic formulations.

Glyceryl monothioglycolate (GMTG), a thiol-containing compound, has emerged as a significant reducing agent for disulfide bonds. Its application is particularly prominent in the cosmetics industry for hair straightening and permanent waving, where it selectively cleaves the disulfide bonds of keratin.[1][2][3] This guide provides a comprehensive technical exploration of the chemical mechanism underpinning the cleavage of disulfide bonds by this compound, intended for researchers, scientists, and professionals in drug development.

The Core Mechanism: Thiol-Disulfide Exchange

The cleavage of a disulfide bond by this compound is a classic example of a thiol-disulfide exchange reaction. This process is not a simple dissociation but rather a series of nucleophilic substitution reactions. The fundamental principle lies in the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'–S–S–R').[4][5][6]

The Role of pH and Thiolate Anion Formation

The reactivity of a thiol is critically dependent on the pH of the surrounding medium. The thiol group (–SH) of this compound is a weak acid and can deprotonate to form a highly reactive thiolate anion (–S⁻). This deprotonation is governed by the pKa of the thiol group. For this compound, the pKa of the thiol group is approximately 8.4.[7]

At a pH below its pKa, the thiol group remains largely protonated (–SH) and is a poor nucleophile. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the formation of the thiolate anion, which is a much stronger nucleophile.[8] Therefore, the rate of disulfide bond cleavage by this compound is significantly enhanced at alkaline pH.

The SN2 Nucleophilic Attack

The thiol-disulfide exchange reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism.[4][5] The thiolate anion of this compound acts as the nucleophile and attacks one of the sulfur atoms of the disulfide bond. This attack occurs in a linear fashion, with the attacking thiolate, the target sulfur atom, and the leaving group sulfur atom aligning in a transition state.[9]

This nucleophilic attack results in the formation of a transient, unstable mixed disulfide intermediate and the release of a new thiolate anion from the original disulfide bond.

The overall reaction can be depicted in two main steps:

-

Initial Attack and Formation of a Mixed Disulfide:

-

GMTG–S⁻ + R'–S–S–R' → GMTG–S–S–R' + R'–S⁻

-

-

Further Reduction (in the presence of excess GMTG):

-

GMTG–S⁻ + GMTG–S–S–R' → GMTG–S–S–GMTG + R'–S⁻

-

The second step leads to the formation of the oxidized form of this compound (a disulfide) and the complete reduction of the original disulfide bond into two separate thiol groups. To drive the reaction to completion, a molar excess of the reducing agent, this compound, is typically used.[8]

Diagram of the Thiol-Disulfide Exchange Mechanism

Caption: SN2 mechanism of disulfide bond cleavage by this compound.

Factors Influencing the Rate of Disulfide Bond Cleavage

The efficiency and kinetics of disulfide bond cleavage by this compound are influenced by several key factors:

| Factor | Influence on Reaction Rate | Rationale |

| pH | Increases with increasing pH (above pKa) | Higher pH favors the formation of the more nucleophilic thiolate anion.[8] |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction to overcome the energy barrier of the transition state.[5] |

| Concentration of GMTG | Increases with higher concentration | A higher concentration of the reducing agent shifts the reaction equilibrium towards the products (cleaved disulfide).[8] |

| Steric Hindrance | Decreases with increased steric hindrance | Bulky groups around the disulfide bond can impede the linear approach of the thiolate nucleophile required for the SN2 reaction.[8] |

| Solvent | Aprotic polar solvents are generally favorable | Aprotic solvents do not form hydrogen bonds with the thiolate anion, thus preserving its nucleophilicity.[8] |

Table 1: Key factors influencing the rate of disulfide bond cleavage.

Experimental Protocol: Quantification of Disulfide Bond Cleavage using Ellman's Test

To quantitatively assess the extent of disulfide bond cleavage, a reliable method is required to measure the concentration of the newly formed free thiol groups. The Ellman's test is a widely accepted and robust colorimetric assay for this purpose.[9] The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that can be quantified spectrophotometrically at 412 nm.

Materials

-

Protein or peptide solution with disulfide bonds (e.g., Insulin, Lysozyme)

-

This compound (GMTG) solution

-

Reaction Buffer: 0.1 M Tris-HCl, pH 8.0

-

Ellman's Reagent (DTNB) solution: 4 mg/mL in Reaction Buffer

-

Quenching solution: 1 M HCl

-

UV-Vis Spectrophotometer

Procedure

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein/peptide solution with the GMTG solution in the Reaction Buffer. The final concentrations should be optimized based on the specific substrate and desired reaction kinetics. A typical starting point would be a 2 to 10-fold molar excess of GMTG to disulfide bonds.

-

Prepare a control sample containing the protein/peptide solution in the Reaction Buffer without GMTG.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period. Time points can be taken to monitor the reaction progress.

-

-

Reaction Quenching (Optional but Recommended for Kinetic Studies):

-

At desired time points, withdraw an aliquot of the reaction mixture and add the quenching solution (e.g., 1 M HCl) to lower the pH and stop the reaction.

-

-

Quantification of Free Thiols (Ellman's Test):

-

To a cuvette or a well in a 96-well plate, add a known volume of the reaction mixture (or quenched aliquot).

-

Add a defined volume of the Ellman's Reagent solution.

-

Incubate at room temperature for 15 minutes to allow for the color development.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

A blank containing the Reaction Buffer and Ellman's Reagent should be used to zero the spectrophotometer.

-

-

Calculation of Thiol Concentration:

-

The concentration of free thiol groups can be calculated using the Beer-Lambert law:

-

Concentration (M) = Absorbance / (ε × l)

-

Where:

-

ε (molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹ at pH 8.0

-

l = path length of the cuvette (usually 1 cm)

-

-

-

Experimental Workflow for Disulfide Cleavage and Quantification

Caption: Workflow for disulfide bond cleavage and subsequent thiol quantification.

Advanced Analytical Techniques for Monitoring Disulfide Bond Cleavage

While the Ellman's test is excellent for quantifying the overall increase in free thiols, more sophisticated techniques are often employed in research and development to gain deeper insights into the reaction dynamics.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate the reactants (GMTG, intact protein) from the products (cleaved protein, oxidized GMTG).[10] This allows for the direct monitoring of the disappearance of the starting material and the appearance of the product over time, providing detailed kinetic information.[5]

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the cleavage of disulfide bonds. By analyzing the mass of the protein before and after the reaction, a mass increase corresponding to the addition of hydrogen atoms upon disulfide reduction can be observed.[11][12] Tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the cleaved disulfide bonds within the protein sequence.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be utilized to study the kinetics of thiol-disulfide exchange reactions in real-time by monitoring the chemical shifts of the protons or carbons near the thiol and disulfide groups.[14][15]

Conclusion and Future Perspectives

The cleavage of disulfide bonds by this compound is a well-defined chemical process governed by the principles of thiol-disulfide exchange. The reaction's dependence on pH and the nucleophilic nature of the thiolate anion are central to its mechanism. A thorough understanding of these fundamentals, coupled with robust analytical methodologies, is essential for the effective application of this compound in various scientific and industrial contexts.

For drug development professionals, the controlled reduction of disulfide bonds can be a valuable tool for protein engineering, antibody-drug conjugate development, and the formulation of therapeutic proteins. As our understanding of the intricate roles of disulfide bonds in biological systems continues to expand, the precise and predictable cleavage of these linkages will remain a critical area of research and application. Future investigations may focus on developing more specific and efficient thiol-based reducing agents and on elucidating the kinetics of these reactions in complex biological environments.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 3. doctorhoogstra.com [doctorhoogstra.com]

- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 30618-84-9 | Benchchem [benchchem.com]

- 8. digital.csic.es [digital.csic.es]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 13. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]

"spectroscopic characterization of glyceryl monothioglycolate"

An In-depth Technical Guide to the Spectroscopic Characterization of Glyceryl Monothioglycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GMT), the monoester of thioglycolic acid and glycerol, is a pivotal ingredient in the cosmetic industry, primarily for hair care formulations, and holds potential in pharmaceutical applications.[1][2] Its efficacy and safety are intrinsically linked to its chemical purity and structural integrity. Therefore, rigorous analytical characterization is imperative for quality control, stability testing, and formulation development. This technical guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques used to elucidate the structure of GMT: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Synthesizing established principles with practical, field-proven insights, this document serves as a foundational resource for scientists engaged in the analysis of this multifaceted molecule. While experimental spectra for GMT are not widely published, this guide leverages predictive data based on its constituent functional groups to provide a robust framework for its characterization.[1]

Molecular Structure and Spectroscopic Implications

This compound (CAS: 30618-84-9, Molecular Formula: C₅H₁₀O₄S) is a thioglycolate ester formed from the esterification of thioglycolic acid with glycerol.[3][4] Its structure features several spectroscopically active functional groups that are key to its identification:

-

Thiol Group (-SH): Gives rise to characteristic signals in IR and Raman spectroscopy and influences NMR chemical shifts.

-

Ester Group (-COO-): Possesses a strong carbonyl (C=O) absorption in IR and distinct chemical shifts in ¹³C NMR. Its fragmentation is a key indicator in Mass Spectrometry.[5]

-

Primary & Secondary Alcohols (-OH): The glycerol backbone provides hydroxyl groups that are clearly visible in IR and whose protons are exchangeable in ¹H NMR.[6]

-

Aliphatic Backbone (-CH-, -CH₂-): The carbon-hydrogen framework is definitively mapped by ¹H and ¹³C NMR.

The synergy of multiple spectroscopic techniques is essential for an unambiguous structural confirmation and purity assessment of GMT.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of GMT, providing a detailed map of the carbon-hydrogen framework.[1][7] Both ¹H and ¹³C NMR are required for a full assignment.

Rationale for Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is suitable if the sample is sufficiently soluble. However, given the hydroxyl groups, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are often preferred to observe the exchangeable -OH and -SH protons. For quantitative analysis, especially in ¹³C NMR, a longer relaxation delay (e.g., 5-7 times the longest T₁) is necessary to ensure full magnetization recovery for accurate integration.[8]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -SH (Thiol) | 1.5 - 2.5 | Triplet (t) | Proton on sulfur, typically a broad singlet, but may couple to adjacent CH₂. |

| -S-CH₂- (Methylene α to S) | 3.2 - 3.4 | Doublet (d) | Deshielded by the adjacent sulfur and ester carbonyl group. Coupled to the -SH proton. |

| Glycerol CH₂ (Ester Linkage) | 4.1 - 4.3 | Multiplet (m) | Protons on the carbon of the glycerol backbone attached to the ester oxygen, highly deshielded.[9] |

| Glycerol CH (Secondary Alcohol) | 3.8 - 4.0 | Multiplet (m) | Methine proton on the glycerol backbone.[9] |

| Glycerol CH₂ (Primary Alcohol) | 3.5 - 3.7 | Multiplet (m) | Protons on the terminal primary alcohol of the glycerol backbone.[10] |

| -OH (Hydroxyls) | Variable (Broad) | Singlet (s) | Chemical shift is concentration and solvent dependent; protons are exchangeable. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester Carbonyl) | 170 - 175 | Most deshielded carbon due to the double bond to one oxygen and single bond to another. |

| Glycerol CH (Secondary Alcohol) | 68 - 72 | Carbon bearing the secondary hydroxyl group.[8] |

| Glycerol CH₂ (Ester Linkage) | 65 - 69 | Carbon attached to the ester oxygen. |

| Glycerol CH₂ (Primary Alcohol) | 62 - 66 | Terminal carbon with the primary hydroxyl group.[8] |

| -S-CH₂- (Methylene α to S) | 25 - 35 | Shielded carbon attached to the sulfur atom. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good spectral resolution.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds (or longer for quantitative work), spectral width of ~220 ppm.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups within GMT, serving as an excellent tool for quality control and raw material identification.[7][11] The presence, absence, or shift of characteristic absorption bands provides a molecular fingerprint.

Rationale for Experimental Choices

As GMT is a viscous liquid, the simplest sample preparation method is to cast a thin film between two salt (NaCl or KBr) plates.[2] This "neat" analysis avoids solvent interference, providing a clean spectrum of the pure compound. Attenuated Total Reflectance (ATR) is an even more convenient alternative, requiring just a drop of the sample on the ATR crystal.

Spectral Interpretation

The IR spectrum of GMT is dominated by absorptions from its ester, alcohol, and thiol groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3500 - 3200 | Strong, Broad | Alcohol (-OH) from glycerol backbone. |

| C-H Stretch | 3000 - 2850 | Medium | Aliphatic C-H bonds. |

| S-H Stretch | 2600 - 2550 | Weak | Thiol (-SH). This peak can be weak and easily missed.[12] |

| C=O Stretch | 1750 - 1735 | Strong, Sharp | Ester carbonyl. This is a key diagnostic peak.[13] |

| C-O Stretch | 1300 - 1000 | Strong | Two distinct C-O stretches are expected for the ester and alcohol moieties.[5] |

The presence of a strong, sharp peak around 1740 cm⁻¹ is definitive evidence of the ester group, while the broad absorption above 3200 cm⁻¹ confirms the hydroxyl groups.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Place one drop of liquid this compound onto a clean, polished salt plate (e.g., KBr or NaCl).

-

Carefully place a second salt plate on top, gently pressing to create a thin, uniform liquid film.

-

-

Instrument Setup: Place the assembled salt plates into the spectrometer's sample holder.

-

Background Collection: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[14] For a molecule like GMT, which is relatively non-volatile, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that will likely keep the molecular ion intact.

Rationale for Experimental Choices

Coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred method. The LC step separates GMT from any impurities (like unreacted glycerol or thioglycolic acid), and the MS provides detection and structural confirmation. ESI in positive ion mode is expected to yield the protonated molecule [M+H]⁺ and potentially sodium adducts [M+Na]⁺.

Expected Fragmentation Pattern

The molecular weight of GMT is 166.20 g/mol .[3] The mass spectrum should show an ion corresponding to this mass.

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Fragmentation Pathway |

| 167.04 | [M+H]⁺ | Protonated molecular ion. |

| 189.02 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 149.03 | [M+H - H₂O]⁺ | Loss of a water molecule from the glycerol backbone. |

| 93.03 | [C₃H₉O₃]⁺ | Glycerol fragment ion. |

| 75.01 | [C₂H₃O₂S]⁻ (in neg. mode) | Thioglycolate fragment (cleavage of ester C-O bond). |

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[15][16] The specific pattern helps confirm the connectivity between the thioglycolic acid and glycerol moieties.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of GMT (~10-100 µg/mL) in a suitable solvent system, such as a water/methanol or water/acetonitrile mixture, compatible with reverse-phase LC.

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution profile starting with high aqueous content and increasing the organic solvent percentage to elute the compound.

-

-

MS Detection (ESI Source):

-

The column eluent is directed into the ESI source.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Perform MS/MS (tandem mass spectrometry) on the parent ion (e.g., m/z 167) to induce fragmentation and confirm the structure of the fragments.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to GMT. Analyze the parent ion and its fragmentation pattern to confirm the molecular weight and structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for detecting chromophores like carbonyls and thioesters.[17] While not as structurally informative as NMR or MS, it is a simple, robust method for quantification using the Beer-Lambert law.

Rationale for Experimental Choices

The choice of solvent is paramount in UV-Vis spectroscopy. The solvent must be transparent in the wavelength range of interest. Ethanol or water are excellent choices as their UV cutoff is below 210 nm, allowing for the observation of the thioester electronic transitions.

Spectral Features

-

n → π* Transition: The ester carbonyl group is expected to have a weak absorption band in the region of 250-360 nm.[18]

-

Thiol/Sulfide Absorption: Saturated thiols and sulfides typically show absorption between 200 and 220 nm.[18]

-

π → π* Transition: A more intense absorption is expected at shorter wavelengths (<220 nm) corresponding to the π → π* transition of the carbonyl group.[18]

The combination of these features provides a characteristic, albeit simple, UV-Vis spectrum for GMT. The technique is highly sensitive to impurities containing conjugated systems, which would absorb at longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of GMT of known concentration in a UV-transparent solvent (e.g., ethanol).

-

Perform serial dilutions to create a series of standards and a sample for analysis with an absorbance in the optimal range (0.1 - 1.0 AU).

-

-

Instrument Setup: Use a dual-beam spectrophotometer. Use matched quartz cuvettes for the reference (solvent blank) and the sample.

-

Spectrum Acquisition:

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the GMT solution.

-

Scan across a wavelength range of approximately 400 nm down to 190 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, create a calibration curve from the standards and determine the concentration of the unknown sample.

Conclusion

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic application of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural blueprint, FT-IR offers rapid functional group fingerprinting, Mass Spectrometry confirms the molecular weight and connectivity, and UV-Vis spectroscopy serves as a simple tool for quantification and detection of chromophoric impurities. Together, these techniques form a self-validating system, ensuring the identity, purity, and quality of GMT for its use in sensitive cosmetic and pharmaceutical formulations. This guide provides the foundational knowledge and protocols for researchers to confidently analyze and understand this important chemical compound.

References

- 1. This compound | 30618-84-9 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C5H10O4S | CID 3034372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 30618-84-9 [chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Glycerol(56-81-5) 1H NMR spectrum [chemicalbook.com]

- 11. Vibrational spectroscopic studies of newly developed synthetic biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. azom.com [azom.com]

- 15. GCMS Section 6.14 [people.whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. staff.hnue.edu.vn [staff.hnue.edu.vn]

Stability of Glyceryl Monothioglycolate in Aqueous Solutions: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glyceryl monothioglycolate (GMTG), the ester of thioglycolic acid and glycerol, is a key functional excipient in the pharmaceutical and cosmetic industries, primarily utilized for its potent reducing properties.[1][2][3] Its ability to cleave disulfide bonds makes it an essential ingredient in formulations such as permanent wave solutions and depilatories.[1][4] However, the inherent chemical nature of GMTG, specifically the presence of a thiol and an ester functional group, renders it susceptible to degradation in aqueous environments, posing significant challenges to the formulation scientist in ensuring product stability, efficacy, and safety.[1][5]

This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required to understand, evaluate, and mitigate the degradation of GMTG in aqueous formulations.

The Chemical Landscape of this compound: Structure and Intrinsic Instability

This compound is a colorless to pale yellow viscous liquid with a characteristic sulfurous odor.[2][3] Its stability is intrinsically linked to its molecular structure, which features two primary points of potential degradation in an aqueous environment: the ester linkage and the thiol group.

The Ester Linkage: Susceptibility to Hydrolysis

The ester bond in GMTG is susceptible to hydrolysis, a reaction that is significantly influenced by the pH of the aqueous solution. This reaction cleaves the ester, yielding glycerol and thioglycolic acid.

-

Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the ester oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (pH > 7), the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to a more rapid degradation compared to acidic or neutral pH.

The consequence of hydrolysis is a loss of the active GMTG molecule, which can impact the efficacy of the formulation. Furthermore, the generation of thioglycolic acid can lead to a decrease in the pH of the formulation, potentially catalyzing further degradation and affecting other pH-sensitive components.

The Thiol Group: A Target for Oxidation

The thiol (-SH) group in GMTG is readily oxidized, particularly in the presence of oxygen, metal ions, and light.[5] This oxidation is a primary degradation pathway and can lead to the formation of various oxidation products, including disulfides and sulfonic acids. The oxidation of thioglycolic acid, the parent compound of GMTG, is known to be complex, and similar pathways can be anticipated for GMTG.[6]

The oxidation of the thiol group results in a loss of the reducing capacity of GMTG, which is its primary function in many applications. Additionally, the formation of colored and odorous degradation products can negatively impact the aesthetic qualities of the final product.

Key Factors Influencing the Stability of this compound in Aqueous Solutions

The stability of GMTG in an aqueous formulation is not solely dependent on its intrinsic chemical properties but is also significantly influenced by a range of external factors. A thorough understanding of these factors is critical for the development of stable and effective formulations.

The Critical Role of pH

The Impact of Temperature

Temperature plays a crucial role in the degradation kinetics of GMTG. As with most chemical reactions, an increase in temperature will accelerate the rates of both hydrolysis and oxidation, following the principles of the Arrhenius equation. Therefore, storage at elevated temperatures will lead to a more rapid loss of GMTG potency and the formation of degradation products. For pharmaceutical and cosmetic products, stability studies are typically conducted at both accelerated (e.g., 40°C) and long-term (e.g., 25°C) storage conditions to predict the shelf-life of the product.

The Deleterious Effects of Oxygen and Light

The presence of oxygen is a key driver for the oxidative degradation of the thiol group in GMTG. Headspace oxygen in packaging, as well as dissolved oxygen in the aqueous formulation, can contribute to this degradation pathway. Photodegradation can also occur, where exposure to light, particularly in the UV range, can provide the energy to initiate and propagate oxidative reactions.

The Catalytic Influence of Metal Ions

Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for the oxidation of thiols. These metal ions can be introduced into the formulation through raw materials or from the manufacturing equipment. Even at very low concentrations, they can significantly accelerate the degradation of GMTG.

A Systematic Approach to Stability Assessment: Methodologies and Protocols

A robust stability testing program is essential to understand the degradation profile of GMTG in a specific formulation and to establish its shelf-life. This involves the use of stability-indicating analytical methods and a well-designed study protocol.

The Cornerstone of Stability Testing: The Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active ingredient (GMTG) and its significant degradation products, without interference from each other, the excipients, or other potential impurities.[7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9][10]

Protocol for the Development and Validation of a Stability-Indicating HPLC Method:

-

Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like GMTG and its expected degradation products.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.

-

Detector Wavelength Selection: The UV detection wavelength should be chosen at the λmax of GMTG to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on a sample of GMTG.[8] This involves subjecting the sample to various stress conditions to generate the degradation products. The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent GMTG peak.

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store at 60°C for 7 days.

-

Photodegradation: Expose to light (ICH Q1B guidelines) for a specified duration.

-

-

Method Validation: The developed HPLC method must be validated according to ICH guidelines (Q2(R1)). This includes demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Designing a Comprehensive Stability Study

A formal stability study should be conducted on the final formulation in its intended packaging. The study should be designed to monitor the quality of the product over time under various storage conditions.

Key Elements of a Stability Study Protocol:

-

Storage Conditions: Typically includes long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Frequency: Samples are pulled and tested at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).

-

Tests to be Performed:

-

Assay of GMTG: To determine the potency of the active ingredient.

-

Quantification of Degradation Products: To monitor the formation of impurities.

-

Physical Appearance: To check for changes in color, clarity, and odor.

-

pH: To monitor any changes in the acidity or alkalinity of the formulation.

-

Viscosity: For semi-solid or viscous liquid formulations.

-

Microbial Testing: To ensure the product remains free from microbial contamination.

-

Strategies for Enhancing the Stability of this compound in Aqueous Formulations

Based on the understanding of the degradation pathways and influencing factors, several strategies can be employed to enhance the stability of GMTG in aqueous solutions.

Formulation Optimization

-

pH Adjustment and Buffering: The pH of the formulation should be carefully selected and maintained using a suitable buffer system to minimize the rate of hydrolysis. The optimal pH will likely be in the slightly acidic to neutral range.

-

Incorporation of Antioxidants: To mitigate oxidative degradation, antioxidants can be added to the formulation. Common choices include:

-

Water-soluble antioxidants: Ascorbic acid, sodium metabisulfite, and sodium sulfite.

-

Oil-soluble antioxidants (for emulsion systems): Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).

-

-

Use of Chelating Agents: To sequester trace metal ions that can catalyze oxidation, chelating agents such as ethylenediaminetetraacetic acid (EDTA) and its salts are highly effective.

-

Excipient Compatibility Screening: It is crucial to perform compatibility studies of GMTG with all other excipients in the formulation.[5] This can be done by preparing binary mixtures of GMTG and each excipient and storing them under accelerated conditions. Any signs of interaction, such as discoloration or the formation of new peaks in the HPLC chromatogram, should be investigated.

Processing and Packaging Considerations

-

Inert Atmosphere Processing: To minimize exposure to oxygen during manufacturing, processes such as nitrogen purging of the formulation and filling under a nitrogen blanket can be implemented.

-

Selection of Appropriate Packaging: The primary packaging should be chosen to protect the formulation from light and oxygen. Opaque containers and packaging with low oxygen permeability are recommended.

Data Presentation and Visualization

Table 1: Hypothetical Stability Data for a GMTG Formulation

| Time Point (Months) | Storage Condition | Assay of GMTG (%) | Total Degradation Products (%) | pH | Appearance |

| 0 | - | 100.2 | <0.1 | 6.5 | Clear, colorless solution |

| 3 | 25°C/60% RH | 99.5 | 0.3 | 6.4 | Clear, colorless solution |

| 3 | 40°C/75% RH | 95.1 | 2.8 | 6.1 | Clear, slightly yellow solution |

| 6 | 25°C/60% RH | 98.8 | 0.7 | 6.4 | Clear, colorless solution |

| 6 | 40°C/75% RH | 90.3 | 5.5 | 5.9 | Clear, yellow solution |

This table presents hypothetical data for illustrative purposes. Actual stability data will be specific to the formulation and storage conditions.

Diagrams

Caption: Primary degradation pathways of GMTG in aqueous solutions.

Caption: Workflow for a comprehensive GMTG stability study.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted challenge that requires a deep understanding of its chemical properties and the factors that influence its degradation. By adopting a systematic approach to formulation development, employing robust stability-indicating analytical methods, and implementing appropriate stabilization strategies, researchers and drug development professionals can successfully formulate stable and effective products containing this important active ingredient. The principles and methodologies outlined in this guide provide a solid foundation for navigating the complexities of GMTG stability and ensuring the quality and performance of the final product.

References

- 1. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6784326B1 - Process for improving stability of glycerin - Google Patents [patents.google.com]

- 4. glyceryl thioglycolate, 30618-84-9 [thegoodscentscompany.com]

- 5. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Hydrolysis Kinetics of Glyceryl Monothioglycolate: Influence of pH

Foreword for the Researcher

Glyceryl monothioglycolate (GMT), a key ingredient in cosmetic and pharmaceutical formulations, is a thioglycolate ester formed from thioglycolic acid and glycerol.[1][2] Its efficacy and stability are intrinsically linked to the pH of its environment. Understanding the hydrolysis kinetics of GMT is therefore not merely an academic exercise; it is a critical component of formulation development, ensuring product safety, shelf-life, and performance. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the principles and methodologies for studying the hydrolysis of GMT across a range of pH values. We will delve into the underlying reaction mechanisms, present detailed experimental protocols, and discuss the analysis and interpretation of kinetic data. Our focus is on empowering you with the knowledge to not only understand but also to rigorously investigate the stability of this important compound.

Introduction to this compound and its Hydrolysis

This compound (CAS No. 30618-84-9) is a colorless to pale yellow, transparent oily liquid with a mild sulfurous odor.[1][3] It is primarily utilized in the cosmetics industry as a reducing agent in "acid" permanent wave solutions for hair, operating at a pH of approximately 6 to 7.2.[4] Its function is to cleave the disulfide bonds in the keratin structure of hair, allowing it to be reshaped.[5][6]

The central functional group of GMT is a thiol ester (or thioester). Thioesters are known to be more susceptible to hydrolysis than their oxygen ester counterparts. The hydrolysis of GMT results in the formation of thioglycolic acid and glycerol, as depicted below:

Figure 1: Hydrolysis of this compound

Caption: General reaction scheme for the hydrolysis of GMT.

The rate of this hydrolysis reaction is highly dependent on the pH of the aqueous solution. This guide will provide a detailed examination of the kinetics of this process under acidic, neutral, and alkaline conditions.

Theoretical Framework: pH-Dependent Hydrolysis Mechanisms

The hydrolysis of esters, including thioesters, can be catalyzed by acids and bases. The overall observed rate of hydrolysis is a composite of several concurrent reactions: specific acid-catalyzed hydrolysis, water-mediated (neutral) hydrolysis, and specific base-catalyzed hydrolysis. The pH-rate profile, a plot of the logarithm of the observed rate constant (log k_obs) versus pH, is a characteristic representation of the stability of a compound to hydrolysis.

Specific Acid-Catalyzed Hydrolysis (pH < 4)

Under acidic conditions, the carbonyl oxygen of the thioester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Figure 2: Mechanism of Acid-Catalyzed Hydrolysis

Caption: Simplified mechanism of acid-catalyzed thioester hydrolysis.

Water-Mediated (Neutral) Hydrolysis (pH 4-6)

In the neutral pH range, the hydrolysis is primarily mediated by the nucleophilic attack of water molecules on the carbonyl carbon of the thioester. This process is generally slower than the acid- or base-catalyzed reactions.

Specific Base-Catalyzed Hydrolysis (pH > 6)

Under alkaline conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon of the thioester. This is often the dominant pathway for ester hydrolysis at neutral and higher pH values.

Figure 3: Mechanism of Base-Catalyzed Hydrolysis

Caption: Simplified mechanism of base-catalyzed thioester hydrolysis.

The overall observed pseudo-first-order rate constant (k_obs) for the hydrolysis of GMT can be expressed as:

kobs = kH[H⁺] + kN + kOH[OH⁻]

where:

-

kH is the second-order rate constant for acid catalysis.

-

kN is the first-order rate constant for neutral hydrolysis.

-

kOH is the second-order rate constant for base catalysis.

A typical pH-rate profile for ester hydrolysis exhibits a "V" or "U" shape, with the minimum rate in the neutral pH region.

Experimental Design for Kinetic Analysis

A robust experimental design is crucial for obtaining reliable kinetic data. The following sections outline a comprehensive approach to studying the hydrolysis kinetics of GMT.

Materials and Reagents

-

This compound (GMT), high purity

-

Buffer salts for a range of pH values (e.g., phosphate, borate, citrate)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

High-purity water (e.g., Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Mobile phase additives (e.g., phosphoric acid, formic acid)

-

Reference standards for GMT, thioglycolic acid, and glycerol

Preparation of Buffer Solutions

A series of buffers covering the desired pH range (e.g., pH 2 to 12) should be prepared. It is essential to use buffers with known pKa values and to verify the final pH of each buffer solution with a calibrated pH meter. The ionic strength of the buffers should be kept constant across the series to minimize its effect on reaction rates.

Kinetic Experiment Protocol

-

Temperature Control: The hydrolysis reactions should be conducted in a constant temperature water bath or incubator (e.g., 25°C, 37°C, or 50°C) to ensure accurate rate measurements.

-

Reaction Initiation: A stock solution of GMT in a suitable solvent (e.g., acetonitrile or water, depending on solubility and stability) is prepared. The reaction is initiated by adding a small aliquot of the GMT stock solution to a pre-heated buffer solution to achieve the desired final concentration.

-

Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

-

Reaction Quenching: The hydrolysis reaction in the withdrawn sample is immediately quenched to prevent further degradation before analysis. This can be achieved by adding a strong acid (e.g., HCl) to lower the pH significantly or by rapid freezing.

-

Sample Analysis: The concentration of GMT remaining at each time point is determined using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Figure 4: Experimental Workflow for GMT Hydrolysis Kinetics

Caption: Step-by-step workflow for determining the hydrolysis kinetics of GMT.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for accurately quantifying the concentration of GMT in the presence of its degradation products (thioglycolic acid and glycerol) and other formulation components.[6][7]

Typical HPLC Parameters:

| Parameter | Example Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a suitable wavelength (e.g., 210-230 nm). |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Analysis and Interpretation

Determination of Observed Rate Constants (k_obs)